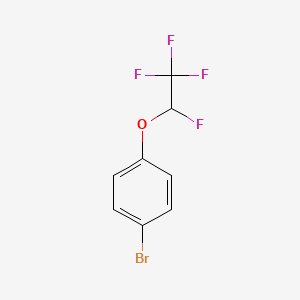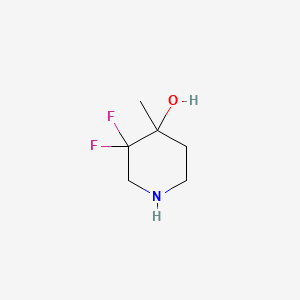
3-(4-Methylphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2’,4’,6’-trimethoxychalcone is a chalcone derivative, a type of natural phenolic compound. Chalcones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, with the molecular formula C19H20O4, is characterized by the presence of three methoxy groups and a methyl group attached to the chalcone backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2’,4’,6’-trimethoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methylacetophenone and 2,4,6-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process .
Industrial Production Methods
Industrial production of 4-Methyl-2’,4’,6’-trimethoxychalcone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2’,4’,6’-trimethoxychalcone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding chalcone epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone to dihydrochalcones.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted chalcones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Chalcone epoxides and other oxidized derivatives.
Reduction: Dihydrochalcones.
Substitution: Halogenated chalcones and other substituted derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of other bioactive chalcones and flavonoids.
Biology: Exhibits antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer and neuroprotective effects.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Mécanisme D'action
The biological activity of 4-Methyl-2’,4’,6’-trimethoxychalcone is attributed to its ability to interact with various molecular targets and pathways. It can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurodegenerative diseases. Additionally, it can modulate signaling pathways related to inflammation and apoptosis, contributing to its anticancer and anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
4-Methyl-2’,4’,6’-trimethoxychalcone can be compared with other chalcone derivatives such as:
- 4’-Methyl-3,4,5-trimethoxychalcone
- 4’-Hydroxy-2’-methyl-3,4,5-trimethoxychalcone
- 4-Dimethylamino-2’,4’,6’-trimethoxychalcone
These compounds share similar structural features but differ in the position and type of substituents on the aromatic rings. The unique combination of methoxy and methyl groups in 4-Methyl-2’,4’,6’-trimethoxychalcone contributes to its distinct biological activities and chemical reactivity .
Propriétés
Formule moléculaire |
C19H20O4 |
|---|---|
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
3-(4-methylphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C19H20O4/c1-13-5-7-14(8-6-13)9-10-16(20)19-17(22-3)11-15(21-2)12-18(19)23-4/h5-12H,1-4H3 |
Clé InChI |
WHMKGWDMDYPXRP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(Diphenylmethyl)[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(thiophen-2-yl)propylidene]amine](/img/structure/B14785774.png)

![2-Amino-1-[4-(dimethylamino)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14785785.png)









